molecular formula C16H22N4O3 B5669061 3-[(3S,4R)-3-cyclopropyl-4-[(5-methylpyrazine-2-carbonyl)amino]pyrrolidin-1-yl]propanoic acid

3-[(3S,4R)-3-cyclopropyl-4-[(5-methylpyrazine-2-carbonyl)amino]pyrrolidin-1-yl]propanoic acid

Cat. No.: B5669061
M. Wt: 318.37 g/mol
InChI Key: DDBQVGQSUAQTKT-OCCSQVGLSA-N
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Description

3-[(3S,4R)-3-cyclopropyl-4-[(5-methylpyrazine-2-carbonyl)amino]pyrrolidin-1-yl]propanoic acid is a complex organic compound with a unique structure that includes a cyclopropyl group, a pyrazine ring, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3S,4R)-3-cyclopropyl-4-[(5-methylpyrazine-2-carbonyl)amino]pyrrolidin-1-yl]propanoic acid typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrrolidine ring, the introduction of the cyclopropyl group, and the attachment of the pyrazine ring. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The goal is to produce the compound in large quantities with high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

3-[(3S,4R)-3-cyclopropyl-4-[(5-methylpyrazine-2-carbonyl)amino]pyrrolidin-1-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

3-[(3S,4R)-3-cyclopropyl-4-[(5-methylpyrazine-2-carbonyl)amino]pyrrolidin-1-yl]propanoic acid has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: It is used in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of 3-[(3S,4R)-3-cyclopropyl-4-[(5-methylpyrazine-2-carbonyl)amino]pyrrolidin-1-yl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine derivatives, cyclopropyl-containing compounds, and pyrazine-based molecules. Examples include:

  • Pyrrolidine-2-carboxylic acid
  • Cyclopropylamine
  • 2,5-dimethylpyrazine

Uniqueness

What sets 3-[(3S,4R)-3-cyclopropyl-4-[(5-methylpyrazine-2-carbonyl)amino]pyrrolidin-1-yl]propanoic acid apart is its unique combination of structural features, which confer specific chemical and biological properties

Properties

IUPAC Name

3-[(3S,4R)-3-cyclopropyl-4-[(5-methylpyrazine-2-carbonyl)amino]pyrrolidin-1-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O3/c1-10-6-18-13(7-17-10)16(23)19-14-9-20(5-4-15(21)22)8-12(14)11-2-3-11/h6-7,11-12,14H,2-5,8-9H2,1H3,(H,19,23)(H,21,22)/t12-,14+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDBQVGQSUAQTKT-OCCSQVGLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C(=O)NC2CN(CC2C3CC3)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN=C(C=N1)C(=O)N[C@H]2CN(C[C@@H]2C3CC3)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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